

# The chemical structure and properties of A-908292

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Compound of Interest		
Compound Name:	A-908292	
Cat. No.:	B15616565	Get Quote

#### **In-Depth Technical Guide: A-908292**

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **A-908292**, a potent and selective inhibitor of Acetyl-CoA Carboxylase 2 (ACC2). This document is intended for researchers, scientists, and professionals in the field of drug development and metabolic research.

#### **Chemical Identity and Structure**

**A-908292** is a research chemical identified as a selective inhibitor of ACC2. Its fundamental chemical details are summarized below.



Identifier	Value
IUPAC Name	Methyl (S)-(4-(2-(4-isopropoxyphenoxy)thiazol- 5-yl)but-3-yn-2-yl)carbamate[1]
CAS Number	903886-95-3[2][3]
Molecular Formula	C18H20N2O4S[1][2]
Molecular Weight	360.43 g/mol [1][2]
SMILES Code	O=C(OC)NINVALID-LINKC[1]
InChI Key	OLMPAYQFDVALIH-ZDUSSCGKSA-N[1]
Appearance	Solid powder[1]

## **Physicochemical and Biological Properties**

A-908292 is characterized by its high potency and selectivity for ACC2 over ACC1.

Property	Value
Purity	>98% (HPLC)[3]
Solubility	DMSO: 50 mg/mL (138.72 mM)[2]
Storage (Solid)	-20°C for 3 years, 4°C for 2 years[2]
Storage (in Solvent)	-80°C for 6 months, -20°C for 1 month[2][4]
Primary Target	Acetyl-CoA Carboxylase 2 (ACC2)[2][4]
Biological Activity	Inhibition of fatty acid synthesis and stimulation of fatty acid oxidation.[5]

### **Quantitative Biological Data**

A-908292 demonstrates significant and selective inhibitory activity against human ACC2.



Parameter	Value	Target	Species
IC50	23 nM[1][2][4]	ACC2	Human
IC50	38 nM[3][6]	ACC2	Human
IC50	>30 μM[3][6]	ACC1	Human

#### **Mechanism of Action and Signaling Pathway**

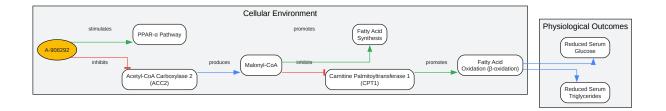
**A-908292** selectively inhibits Acetyl-CoA Carboxylase 2 (ACC2), a key enzyme in the regulation of fatty acid metabolism. ACC2 catalyzes the carboxylation of acetyl-CoA to malonyl-CoA. Malonyl-CoA is a crucial molecule that acts as a substrate for fatty acid synthesis and as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for fatty acid oxidation.

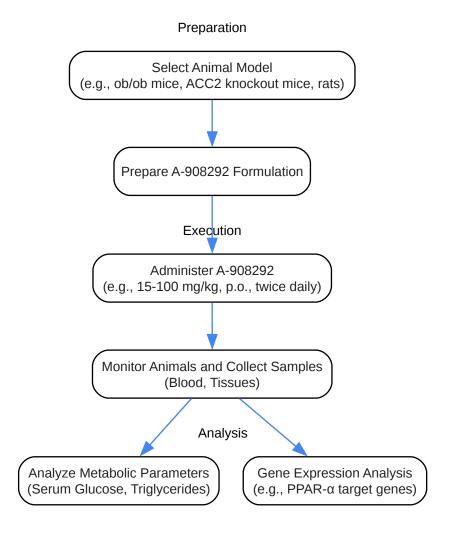
By inhibiting ACC2, **A-908292** decreases the intracellular concentration of malonyl-CoA. This reduction in malonyl-CoA leads to two primary downstream effects:

- Inhibition of Fatty Acid Synthesis: Reduced availability of malonyl-CoA limits the synthesis of new fatty acids.
- Stimulation of Fatty Acid Oxidation: The disinhibition of CPT1 allows for increased transport of fatty acids into the mitochondria, leading to an enhanced rate of β-oxidation.

Furthermore, studies in rats have shown that **A-908292** treatment stimulates the PPAR- $\alpha$ -dependent signaling pathway, which is also involved in the regulation of lipid metabolism.[2][4]







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